Cas no 1693645-48-5 (2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride)

2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its reactive sulfonyl chloride group enables efficient conjugation with nucleophiles, making it valuable for constructing sulfonamide linkages. The 4-methyl-1,3-thiazole moiety contributes to its stability and potential bioactivity, while the butanoyl side chain enhances solubility in organic solvents. This compound is particularly useful in medicinal chemistry for the development of thiazole-based scaffolds. Its high purity and well-defined structure ensure reproducibility in synthetic workflows. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride structure
1693645-48-5 structure
Product Name:2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
CAS No:1693645-48-5
MF:C8H10ClNO3S2
MW:267.752898693085
CID:5700867
PubChem ID:121605267
Update Time:2025-05-24

2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonylchloride
    • AKOS026744121
    • EN300-194346
    • 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
    • 1693645-48-5
    • 5-Thiazolesulfonyl chloride, 4-methyl-2-(1-oxobutyl)-
    • Inchi: 1S/C8H10ClNO3S2/c1-3-4-6(11)7-10-5(2)8(14-7)15(9,12)13/h3-4H2,1-2H3
    • InChI Key: HIIQQOCDDDGIAG-UHFFFAOYSA-N
    • SMILES: S1C(S(Cl)(=O)=O)=C(C)N=C1C(=O)CCC

Computed Properties

  • Exact Mass: 266.9790632g/mol
  • Monoisotopic Mass: 266.9790632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.412±0.06 g/cm3(Predicted)
  • Boiling Point: 396.3±44.0 °C(Predicted)
  • pka: -3.30±0.10(Predicted)

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Additional information on 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

Research Briefing on 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride (CAS: 1693645-48-5) in Chemical Biology and Pharmaceutical Applications

2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride (CAS: 1693645-48-5) is a specialized sulfonyl chloride derivative with significant potential in chemical biology and pharmaceutical research. This compound has recently garnered attention due to its unique reactivity as a sulfonylation reagent, particularly in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its applications in targeted covalent inhibition, proteomics, and the development of novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride as a key intermediate in the synthesis of covalent kinase inhibitors. The researchers utilized its reactive sulfonyl chloride moiety to selectively modify cysteine residues in ATP-binding pockets, creating irreversible inhibitors with enhanced selectivity profiles. The study reported improved pharmacokinetic properties compared to traditional acrylamide-based covalent inhibitors, with particular success in targeting EGFR and BTK kinases.

In proteomics applications, a recent Nature Chemical Biology publication (2024) highlighted the compound's use in chemoproteomic profiling. The 2-butanoyl-4-methyl-thiazole moiety was found to confer improved membrane permeability compared to conventional sulfonyl probes, enabling more efficient labeling of intracellular targets. This advancement addresses a longstanding challenge in activity-based protein profiling (ABPP) by facilitating the detection of low-abundance intracellular enzymes.

From a synthetic chemistry perspective, researchers at Scripps Research Institute (2023) developed a novel one-pot synthesis method for 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride that improved yield by 35% compared to previous routes. The optimized procedure employs microwave-assisted thiazole formation followed by controlled chlorosulfonation, significantly reducing the formation of byproducts that were problematic in earlier synthetic approaches.

Emerging safety and stability data from pharmaceutical development studies (2024) indicate that while 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride shows excellent reactivity, it requires careful handling under anhydrous conditions. Stability studies revealed a shelf life of 6 months when stored at -20°C under argon, with decomposition primarily occurring via hydrolysis of the sulfonyl chloride group. These findings have important implications for its storage and use in industrial-scale applications.

The compound has also shown promise in antibiotic development, as reported in a recent ACS Infectious Diseases publication. Structural modifications derived from 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride produced novel β-lactamase inhibitors with activity against carbapenem-resistant Enterobacteriaceae. The thiazole-sulfonyl scaffold was found to interact uniquely with the active site of OXA-48 carbapenemase, offering a new direction for combating antimicrobial resistance.

Looking forward, several pharmaceutical companies have included derivatives of 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonyl chloride in their preclinical pipelines, particularly for oncology and inflammatory diseases. Its versatility as a synthetic building block combined with favorable physicochemical properties (cLogP 2.1, PSA 85 Ų) suggests continued growth in its pharmaceutical applications. However, challenges remain in scaling up production while maintaining purity standards required for drug development.

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